3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a triazolo-pyrazine core substituted with a chloromethyl group at position 3 and a cyclopropyl group at position 5. This scaffold is recognized for its bioisosteric resemblance to nucleic acid components, enabling interactions with receptors such as adenosine and P2X7 .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
3-(chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C9H9ClN4O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5H2 |
InChI Key |
WUPLNGASNQGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN3C(=NN=C3C2=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of palladium-catalyzed coupling reactions is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The triazole and pyrazine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, showing promise in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are highly dependent on substituents at positions 3 and 6. Key analogues include:
Key Observations :
- Position 7 : Cyclopropyl substitution (target compound) improves metabolic stability compared to 7-aryl/benzyl groups (e.g., 4-fluorobenzyl in ). However, aryl groups enhance lipophilicity, which may improve blood-brain barrier penetration .
- Position 3 : Chloromethyl derivatives exhibit higher reactivity (e.g., susceptibility to nucleophilic substitution) than thioxo or alkyl groups, enabling downstream functionalization . Thioxo analogues show enhanced hydrogen-bonding capacity, influencing receptor affinity .
Pharmacological Activity
- Antimicrobial Activity : 7-(4-Fluorobenzyl)-3-thioxo derivatives exhibit broad-spectrum antimicrobial effects, attributed to their ability to disrupt microbial membrane integrity .
- Cytotoxicity: 3-Alkyl-N7-aryl derivatives show potent cytotoxicity against cancer cell lines, likely due to adenosine receptor antagonism and interference with purine metabolism .
- Neuroprotection : Derivatives with heteroaryl substituents (e.g., pyrazine) demonstrate NMDA/AMPA receptor modulation, relevant in neurodegenerative disorders .
Analytical and Stability Profiles
- Quantitative Analysis: Potentiometric titration in non-aqueous media (e.g., acetic acid) is validated for 7-aryl derivatives with accuracy ≤0.22% uncertainty .
- Stability : Cyclopropyl-substituted compounds exhibit superior oxidative stability compared to 7-aryl analogues, which degrade to dione impurities under humid conditions .
Biological Activity
Introduction
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 224.65 g/mol
- CAS Number : 1707375-69-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of triazolo-pyrazine compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Biological Activity Data
| Biological Activity | Target/Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Kinase Inhibition | Moderate to High |
| Antimicrobial | Bacterial Cell Wall Inhibition | Effective against Gram-positive bacteria |
| Anti-inflammatory | Cytokine Modulation | Significant reduction in inflammatory markers |
Case Studies
-
Anticancer Efficacy :
A study conducted on triazolo derivatives demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily through the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and growth. -
Antimicrobial Activity :
In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 16 µg/mL for S. aureus, indicating a promising profile for further development as an antimicrobial agent. -
Inflammatory Response Modulation :
Research also highlighted the compound's ability to modulate inflammatory responses in cellular models. It was found to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
